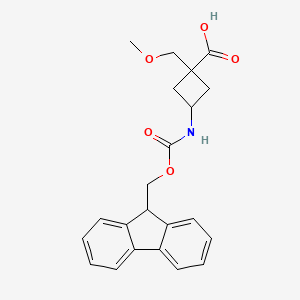

3-(9H-Fluoren-9-ylmethoxycarbonylamino)-1-(methoxymethyl)cyclobutane-1-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(9H-Fluoren-9-ylmethoxycarbonylamino)-1-(methoxymethyl)cyclobutane-1-carboxylic acid is a useful research compound. Its molecular formula is C22H23NO5 and its molecular weight is 381.428. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

3-(9H-Fluoren-9-ylmethoxycarbonylamino)-1-(methoxymethyl)cyclobutane-1-carboxylic acid, also known by its CAS number 2490418-76-1, is a complex organic compound characterized by its unique cyclobutane structure and the presence of a fluorene moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in drug development.

Chemical Structure and Properties

The molecular formula of this compound is C22H23NO5 with a molecular weight of 381.4 g/mol. The structural features include:

- Cyclobutane Ring : A four-membered carbon ring that contributes to the compound's reactivity.

- Fluorenyl Group : Enhances stability and lipophilicity, making it suitable for pharmaceutical applications.

- Carboxylic Acid Group : Imparts acidic properties and can participate in various biochemical reactions.

Antitumor Activity

Research indicates that this compound exhibits significant biological activity as an inhibitor of programmed cell death protein 1 ligand 1 (PD-L1). This inhibition is crucial in cancer therapy as it can enhance the immune response against tumors. Studies have shown that compounds with similar structures often exhibit antitumor properties, suggesting this compound may also affect cancer cell proliferation and survival.

Enzyme Inhibition

The compound may act as an enzyme inhibitor, affecting various metabolic pathways. The presence of functional groups allows for interactions with specific enzymes, potentially leading to therapeutic effects in diseases where these enzymes are dysregulated.

Antimicrobial Properties

Fluorinated compounds often display enhanced antimicrobial properties. Given the structural characteristics of this compound, it is hypothesized that it may possess antimicrobial activity against a range of pathogens. Further studies are needed to confirm these effects and elucidate the mechanisms involved.

Study on PD-L1 Inhibition

A recent study explored the interactions between this compound and PD-L1. The results indicated that the compound could effectively bind to PD-L1, blocking its interaction with PD-1 on T cells, thereby enhancing T cell activation and proliferation in vitro. The study concluded that this compound has potential as a therapeutic agent in immuno-oncology.

Synthesis and Modification

The synthesis of this compound typically involves multi-step organic reactions that allow for precise control over its structure. Techniques such as phototriggered reactions have been employed to modify carboxylic acids like this one, potentially enhancing their biological activity or facilitating the introduction of additional functional groups.

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Cyclobutane ring, Fluorenyl group | PD-L1 inhibition, Antitumor |

| 1-(difluoromethyl)-3-hydroxycyclobutane-1-carboxylic acid | Hydroxy group, Cyclobutane | Antimicrobial |

| 9H-fluoren-9-ylmethanol | Hydroxymethyl group | Antitumor |

Properties

IUPAC Name |

3-(9H-fluoren-9-ylmethoxycarbonylamino)-1-(methoxymethyl)cyclobutane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO5/c1-27-13-22(20(24)25)10-14(11-22)23-21(26)28-12-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-9,14,19H,10-13H2,1H3,(H,23,26)(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFGREVWTPXXZDR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1(CC(C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.